
Benz(a)anthracene, 7,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7,11-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7th and 11th positions of the benz(a)anthracene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene, 7,11-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C .
Industrial Production Methods
Industrial production of benz(a)anthracene, 7,11-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 7,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenz(a)anthracene derivatives.
Substitution: Halogenated and nitrated benz(a)anthracene derivatives.
Scientific Research Applications
Benz(a)anthracene, 7,11-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of cancer development.
Medicine: It is used in studies related to cancer treatment and prevention.
Industry: It is studied for its role in environmental pollution and its impact on human health.
Mechanism of Action
The carcinogenic effects of benz(a)anthracene, 7,11-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The molecular targets include various enzymes involved in the metabolic activation process, such as cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
Uniqueness
Benz(a)anthracene, 7,11-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other dimethyl derivatives, it may exhibit different carcinogenic potency and metabolic pathways .
Properties
CAS No. |
35187-28-1 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7,11-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-16-14(2)17-11-10-15-7-3-4-8-18(15)20(17)12-19(13)16/h3-12H,1-2H3 |
InChI Key |
CDDPPWIZRARCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


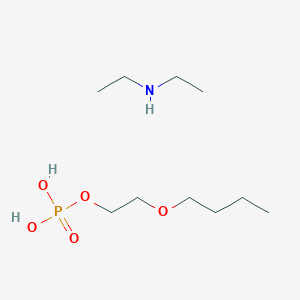
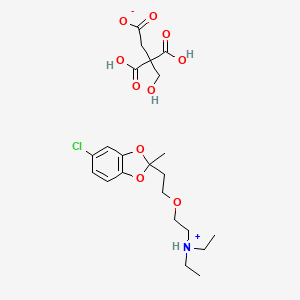

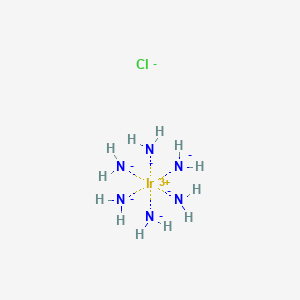

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
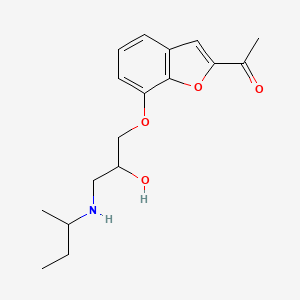
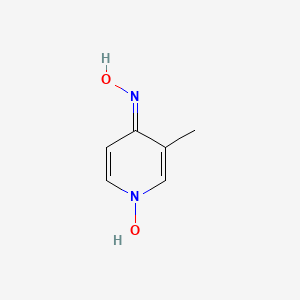
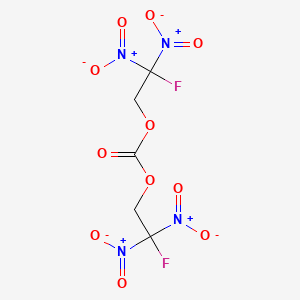
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)


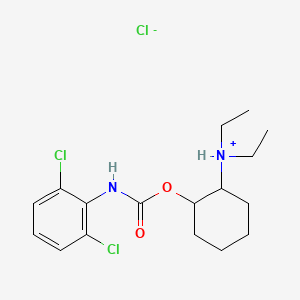
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
